N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core with a trifluoromethyl group and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Introduction of the hydroxyethyl group: This step may involve the reaction of the bithiophene intermediate with an appropriate epoxide or alcohol under acidic or basic conditions.
Attachment of the trifluoromethylbenzamide: The final step could involve the reaction of the hydroxyethyl-bithiophene intermediate with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activator.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the benzamide carbonyl group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In industry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated bithiophene structure.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the bithiophene moiety can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide: Lacks the bithiophene moiety, potentially reducing its electronic properties.
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group, which may affect its metabolic stability and bioavailability.
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide: Replaces the trifluoromethyl group with a methyl group, altering its electronic and steric properties.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is unique due to the combination of the trifluoromethyl group and the bithiophene moiety. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-4-2-1-3-12(13)17(24)22-9-14(23)16-6-5-15(26-16)11-7-8-25-10-11/h1-8,10,14,23H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKDMWYOUVGJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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